molecular formula C12H18N2O2 B5496151 1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane

1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane

Cat. No. B5496151
M. Wt: 222.28 g/mol
InChI Key: VGEZXSQEYHDUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane, also known as MFD, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. MFD is a diazepane derivative that is synthesized using specific chemical procedures.

Scientific Research Applications

1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia.

Mechanism of Action

The mechanism of action of 1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, increasing the activity of the receptor and enhancing GABA-mediated neurotransmission. This results in the anxiolytic and sedative effects observed in animal studies.
Biochemical and Physiological Effects
This compound has been shown to decrease locomotor activity and increase sleeping time in animal studies. It has also been shown to decrease anxiety-like behavior in rodents. This compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to the animals. However, one limitation is that its mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane. One area of research could focus on its potential use as a therapeutic agent for anxiety disorders and insomnia. Another area of research could investigate its mechanism of action and potential interactions with other neurotransmitter systems. Additionally, further studies could investigate the effects of this compound on other physiological systems, such as the immune system and cardiovascular system.

Synthesis Methods

The synthesis of 1-methyl-4-(5-methyl-2-furoyl)-1,4-diazepane involves several chemical procedures, including the reaction of 2-acetylfuran with methylamine, followed by the reaction of the resulting compound with 1,2-dibromoethane. This reaction produces 1,4-diazepane-2,5-dione, which is then reacted with methyl 5-methylfuran-2-carboxylate to produce this compound.

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10-4-5-11(16-10)12(15)14-7-3-6-13(2)8-9-14/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEZXSQEYHDUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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